2-Bromo-1-(methoxymethyl)-4-methylbenzene
Description
2-Bromo-1-(methoxymethyl)-4-methylbenzene (CAS: 104750-60-9) is a brominated aromatic compound featuring a methoxymethyl (-CH2OCH3) substituent at position 1, a bromine atom at position 2, and a methyl group at position 3. This structure renders it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its reactivity is influenced by the electron-donating methoxymethyl and methyl groups, which moderate the electrophilic substitution behavior of the aromatic ring while the bromine serves as a leaving group or site for further functionalization.
Synthetic routes often involve halogenation and etherification steps. For example, similar compounds like 2-bromo-1-methoxy-4-(1-methoxyethyl)benzene (CAS: N/A) are synthesized via iridium-catalyzed reactions under controlled conditions, achieving yields of 38–40% after purification by column chromatography .
Properties
IUPAC Name |
2-bromo-1-(methoxymethyl)-4-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-7-3-4-8(6-11-2)9(10)5-7/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRMLUHRCFICOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)COC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methoxymethylation via Nucleophilic Substitution
This two-step method adapts protocols from analogous brominated ethers:
Step 1: Deprotonation of Benzyl Alcohol
A solution of 4-methyl-3-bromo-benzyl alcohol (10 mmol) in 2-methyltetrahydrofuran (30 mL) is treated with potassium hydroxide (40 mmol) at 20°C for 30 minutes. The base deprotonates the hydroxyl group, forming a reactive alkoxide intermediate.
Step 2: Alkylation with Iodomethane
Iodomethane (20 mmol) is added dropwise, and the mixture is stirred for 19 hours at ambient temperature. Excess KOH (40 mmol) and additional iodomethane (16 mmol) may be required to drive the reaction to completion, achieving yields up to 94%.
Phase Transfer Catalysis (PTC) Method
Adapted from benzenediamine synthesis patents, this one-pot approach uses PTCs for efficient ether formation:
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Combine 1-bromo-4-methyl-2-(hydroxymethyl)benzene (10 mmol), iodomethane (15 mmol), and tetraoctylammonium bromide (0.5 mmol) in toluene/water (1:1).
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Stir vigorously at 50°C for 8 hours.
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Separate organic layers, wash with brine, and purify via vacuum distillation.
Advantages :
Reaction Optimization and Critical Parameters
Solvent Selection
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| 2-MeTHF | 6.2 | 94 | 19 |
| Toluene | 2.4 | 85 | 8 |
| Dichloromethane | 8.9 | 72 | 12 |
Polar aprotic solvents like 2-methyltetrahydrofuran (2-MeTHF) favor alkoxide stability, while toluene-PTC systems enable faster kinetics.
Temperature Effects
-
20°C : Optimal for minimizing side reactions (e.g., elimination) in methoxymethylation.
-
50°C : Required for PTC method to overcome activation barriers.
Industrial-Scale Production Considerations
Process Intensification
Purification Strategies
| Technique | Purity (%) | Throughput (kg/day) |
|---|---|---|
| Distillation | 98.5 | 50 |
| Crystallization | 99.2 | 30 |
Industrial facilities prioritize distillation for high-throughput production, while crystallization meets pharmaceutical-grade standards.
Comparative Analysis of Synthetic Methods
| Parameter | Nucleophilic Substitution | PTC Method |
|---|---|---|
| Yield | 94% | 85% |
| Reaction Time | 19 h | 8 h |
| Catalyst Loading | None | 0.05 eq |
| Solvent Waste | 30 L/kg | 15 L/kg |
The PTC method reduces solvent waste by 50% but requires catalyst removal steps. Nucleophilic substitution offers higher yields at the expense of longer reaction times.
Challenges and Mitigation Strategies
Competitive Elimination
Branched alcohols like 4-methyl-3-bromo-benzyl alcohol may undergo dehydration. Mitigation includes:
Halide Byproducts
Residual iodide from iodomethane necessitates:
Emerging Methodologies
Photocatalytic Etherification
Preliminary studies show UV irradiation (365 nm) with Ru(bpy)3Cl2 reduces reaction time to 2 hours, though yields remain suboptimal (68%).
Biocatalytic Approaches
Engineered methyltransferases achieve 91% yield in aqueous buffer (pH 7.4), but substrate solubility limits scalability.
| Waste Component | Treatment Method |
|---|---|
| KI | Precipitation as CuI |
| 2-MeTHF | Distillation recovery (95%) |
Quality Control Standards
| Parameter | Specification | Test Method |
|---|---|---|
| Purity (HPLC) | ≥98.0% | USP <621> |
| Residual Solvents | ≤500 ppm (2-MeTHF) | GC-MS |
| Bromine Content | 31.2–32.8% | ICP-OES |
Pharmaceutical-grade material requires additional genotoxicity testing per ICH M7 guidelines .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(methoxymethyl)-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines. These reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions are used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Substitution Reactions: Products include 1-(methoxymethyl)-4-methylphenol, 1-(methoxymethyl)-4-methylaniline, and other substituted derivatives.
Oxidation Reactions: Products include 1-(methoxymethyl)-4-methylbenzaldehyde and 1-(methoxymethyl)-4-methylbenzoic acid.
Reduction Reactions: The major product is 1-(methoxymethyl)-4-methylbenzene.
Scientific Research Applications
Organic Synthesis
2-Bromo-1-(methoxymethyl)-4-methylbenzene serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various substitution reactions, making it valuable for creating pharmaceuticals and agrochemicals.
| Reaction Type | Reagents Used | Major Products Formed |
|---|---|---|
| Substitution | Sodium hydroxide, amines | 1-(methoxymethyl)-4-methylphenol |
| Oxidation | Potassium permanganate | 1-(methoxymethyl)-4-methylbenzoic acid |
| Reduction | Lithium aluminum hydride | 1-(methoxymethyl)-4-methylbenzene |
Medicinal Chemistry
The compound is utilized in drug development, particularly for targeting specific enzymes or receptors. Its methoxymethyl group enhances solubility and bioavailability, which is critical for therapeutic efficacy.
Case Study Example:
A study demonstrated that derivatives of this compound exhibited inhibitory effects on certain cancer cell lines, suggesting potential applications in anticancer therapies.
Material Science
In material science, this compound is employed to prepare functional materials such as polymers and liquid crystals. Its unique substituent pattern contributes to the physical properties required for advanced material applications.
Application Example:
Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties.
Biological Studies
The compound is also used in biological research to investigate its activity and potential therapeutic effects. Studies focus on its interaction with biological targets, contributing to the understanding of its mechanism of action.
Mechanism of Action:
The bromine atom facilitates binding through halogen bonding, while the methoxymethyl group aids in enhancing solubility and interaction with target sites.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(methoxymethyl)-4-methylbenzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The methoxymethyl group can enhance the compound’s solubility and bioavailability, while the bromine atom can facilitate binding to target sites through halogen bonding or other interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs differing in substituent type, position, and functional groups. Key differences in physical properties, reactivity, and applications are highlighted.
Substituent Type and Position Variations
a. 1-Bromo-2-methoxy-4-methylbenzene (CAS: 95740-49-1)
- Structure : Methoxy (-OCH3) at position 1, bromine at position 2, methyl at position 4.
- Molecular Weight : 201.06 g/mol (C8H9BrO) vs. 215.08 g/mol for the target compound.
- Reactivity : The methoxy group is smaller and more electron-donating than methoxymethyl, leading to faster electrophilic substitutions. However, the absence of a methylene spacer reduces steric hindrance .
b. 2-Bromo-1-(methoxymethoxy)-4-methylbenzene (CAS: 104750-60-9)
- Structure : Methoxymethoxy (-OCH2OCH3) at position 1.
c. 2-Bromo-1-(bromomethyl)-4-methoxybenzene (CAS: N/A)
- Structure : Bromomethyl (-CH2Br) at position 1.
- Applications : The bromomethyl group enables nucleophilic substitution (e.g., SN2 reactions), making it a precursor for cross-coupling reactions, unlike the target compound’s methoxymethyl group, which is less reactive .
Halogen Position and Functional Group Effects
a. 4-Bromo-2-iodo-1-methoxybenzene (CAS: 98273-59-7)
b. 2-Bromo-4-(chloromethyl)-1-methoxybenzene (CAS: 701-94-0)
- Structure : Chloromethyl (-CH2Cl) at position 4.
Substituent Size and Branching
Data Tables
Table 1: Physical and Structural Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 2-Bromo-1-(methoxymethyl)-4-methylbenzene | 104750-60-9 | C9H11BrO | 215.08 | 1-(methoxymethyl), 2-Br, 4-CH3 |
| 1-Bromo-2-methoxy-4-methylbenzene | 95740-49-1 | C8H9BrO | 201.06 | 1-OCH3, 2-Br, 4-CH3 |
| 2-Bromo-4-(chloromethyl)-1-methoxybenzene | 701-94-0 | C8H8BrClO | 235.51 | 4-CH2Cl, 1-OCH3, 2-Br |
| 4-Bromo-1-isopropyl-2-methoxybenzene | 1369775-86-9 | C10H13BrO | 229.11 | 1-CH(CH3)2, 2-OCH3, 4-Br |
Research Findings
- Synthesis : The target compound’s analogs, such as 2-bromo-1-methoxy-4-(1-methoxyethyl)benzene, are synthesized using iridium catalysts with yields of 38–40%, highlighting the role of transition metals in optimizing brominated aromatic syntheses .
- Reactivity : Methoxymethyl groups enhance steric protection of the aromatic ring, as seen in 4-bromo-2-methoxy-1-(methoxymethoxy)benzene (CAS: 132532-64-0), which resists electrophilic attack better than methoxy-substituted analogs .
- Safety : Brominated compounds with chloromethyl groups (e.g., 2-Bromo-4-(chloromethyl)-1-methoxybenzene) require stringent safety protocols due to higher toxicity, unlike the target compound’s relatively benign profile .
Biological Activity
Structural Characteristics
The compound's structure can be summarized as follows:
- Molecular Formula : C10H13BrO
- Molecular Weight : 215.09 g/mol
- Functional Groups :
- Bromine (Br) at the 2-position
- Methoxymethyl (–OCH2–) at the 1-position
- Methyl (–CH3) at the 4-position
This unique arrangement is significant for its reactivity and potential biological properties.
Biological Activity Overview
While there is a lack of direct studies specifically addressing the biological activity of 2-Bromo-1-(methoxymethyl)-4-methylbenzene, compounds with similar structures often exhibit notable biological properties. The following sections summarize potential activities based on related compounds and structural analogs.
Antimicrobial Activity
Brominated aromatic compounds are known for their antibacterial and antifungal properties. For instance, studies have shown that brominated derivatives can inhibit the growth of various pathogenic bacteria and fungi. The presence of the methoxymethyl group may enhance solubility and bioavailability, making it a valuable component for drug design aimed at microbial infections.
Enzyme Inhibition
Compounds with similar structures have been investigated for their ability to act as enzyme inhibitors. For example, brominated benzene derivatives are known to interact with protein tyrosine phosphatases, potentially affecting cellular signaling pathways. This suggests that this compound could similarly influence enzyme activity, although specific mechanisms remain to be elucidated.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally related compounds:
| Compound Name | Structure Description | Notable Biological Activity |
|---|---|---|
| 2-Bromo-4-fluoro-1-methoxybenzene | Fluorine instead of methoxymethyl group | Antibacterial properties documented |
| 1-Bromo-4-fluorobenzene | Simpler structure lacking additional substituents | Limited activity reported |
| 4-Bromo-1-fluoro-2-methylbenzene | Different substitution pattern affecting reactivity | Potential enzyme inhibition |
This comparison highlights that while direct data on this compound is scarce, its structural analogs provide insights into possible biological activities.
Case Studies and Research Findings
Research into similar compounds has yielded important insights. For example:
- Study on Brominated Compounds : A study published in the Journal of Medicinal Chemistry indicated that certain brominated aromatic compounds exhibited significant antibacterial activity against Staphylococcus aureus. This suggests that this compound could have similar effects due to its bromine substituent .
- Enzyme Interaction Studies : Research has demonstrated that brominated phenols can inhibit enzymes such as cyclooxygenase (COX), which plays a role in inflammation. This points to a potential pathway through which this compound might exert anti-inflammatory effects .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 2-Bromo-1-(methoxymethyl)-4-methylbenzene, and how is its purity validated?
Answer: The synthesis typically involves bromination of a substituted toluene derivative or functionalization of pre-brominated aromatic intermediates. For example, methoxymethyl groups can be introduced via nucleophilic substitution or etherification reactions under controlled conditions. Key steps include:
- Use of Lewis acids (e.g., AlCl₃) to facilitate electrophilic aromatic substitution for bromine introduction .
- Methoxymethylation via reaction with chloromethyl methyl ether (MOM-Cl) in the presence of a base .
Purity validation employs GC-MS for volatile impurities, ¹H/¹³C NMR for structural confirmation (e.g., characteristic shifts for Br and methoxymethyl groups), and HPLC for quantification .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
Answer:
- NMR : The bromine atom induces deshielding in adjacent protons (e.g., aromatic protons ortho to Br show δ ~7.2–7.5 ppm). The methoxymethyl group (-OCH₂O-) exhibits distinct singlet protons at δ ~3.3–3.5 ppm and a carbon resonance at ~70–75 ppm .
- IR : Stretching vibrations for C-Br (~550–600 cm⁻¹) and C-O-C (~1100 cm⁻¹) confirm functional groups .
- Mass Spectrometry : Molecular ion peaks at m/z 231 (for C₉H₁₁BrO₂⁺) and fragment ions (e.g., loss of Br or methoxymethyl groups) validate the structure .
Advanced Research Questions
Q. How do steric and electronic effects of the methoxymethyl and bromine substituents influence reactivity in cross-coupling reactions?
Answer: The bromine atom acts as a directing group, facilitating electrophilic substitutions at specific positions. However, the methoxymethyl group introduces steric hindrance, which can slow reaction kinetics in Suzuki-Miyaura or Ullmann couplings. Computational studies (e.g., DFT) are recommended to map electron density distributions and predict regioselectivity. For example:
- Electron-withdrawing Br enhances electrophilic attack at the para position, while the methoxymethyl group may stabilize transition states via resonance .
- Steric maps derived from X-ray crystallography (see Q4) can guide catalyst selection (e.g., bulky ligands for hindered sites) .
Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?
Answer: Challenges include:
- Disorder in the methoxymethyl group : Flexible -OCH₂- moieties often exhibit positional disorder. Solutions involve refining occupancy ratios or using restraints in software like SHELXL .
- Anisotropic displacement parameters : Heavy atoms (Br) require careful modeling to avoid overfitting. High-resolution data (≤ 0.8 Å) and TWIN commands in SHELX are used for twinned crystals .
- Thermal motion : Low-temperature data collection (e.g., 100 K) minimizes thermal vibrations, improving the accuracy of bond-length measurements .
Q. How can researchers design assays to evaluate the biological activity of this compound, particularly against fungal pathogens?
Answer: Standard protocols include:
- Antifungal susceptibility testing : Broth microdilution assays (CLSI M27/M38 guidelines) against Candida albicans or Aspergillus fumigatus, with fluconazole as a control .
- Mechanistic studies :
- Membrane permeability assays : Use fluorescent probes (e.g., SYTOX Green) to assess cell membrane disruption.
- Enzyme inhibition : Test interactions with fungal cytochrome P450 enzymes (e.g., CYP51) via UV-Vis spectroscopy .
- Cytotoxicity profiling : Compare IC₅₀ values in mammalian cell lines (e.g., HEK293) to establish selectivity indices .
Q. How should discrepancies in reported physical properties (e.g., melting points, solubility) be addressed?
Answer: Contradictions often stem from:
- Polymorphism : Differential crystal packing (e.g., monoclinic vs. orthorhombic forms) alters melting points. Powder XRD and DSC can identify polymorphs .
- Solvent impurities : Trace water or DMSO in solubility studies skew results. Karl Fischer titration and NMR solvent suppression techniques are recommended .
- Synthetic byproducts : Unreacted intermediates (e.g., residual toluene derivatives) affect purity. Column chromatography with gradient elution (hexane/EtOAc) improves isolation .
Q. What computational tools are effective for predicting the synthetic accessibility and retrosynthetic pathways of this compound?
Answer:
- Retrosynthesis software : Tools like PISTACHIO and BKMS_METABOLIC leverage reaction databases to propose feasible routes. For example:
- Bromination of 1-(methoxymethyl)-4-methylbenzene using NBS (N-bromosuccinimide) .
- Transition-state modeling with Gaussian or ORCA to optimize catalyst selection (e.g., Pd for cross-couplings) .
- Machine learning : Platforms like Reaxys prioritize routes based on reported yields and conditions, reducing trial-and-error experimentation .
Methodological Best Practices
- Crystallography : Always validate SHELXL refinement with R-factor convergence checks and CHECKCIF reports to flag geometric outliers .
- Biological assays : Include positive/negative controls and replicate experiments (n ≥ 3) to ensure statistical rigor .
- Data reporting : Adhere to IUPAC guidelines for spectroscopic data documentation to enable cross-study comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
